5-Methyl-1H-imidazol-4-amine

概要

説明

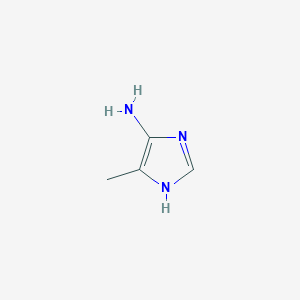

5-Methyl-1H-imidazol-4-amine is a heterocyclic organic compound with the molecular formula C4H7N3 It is a derivative of imidazole, featuring a methyl group at the 5-position and an amino group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-imidazol-4-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can yield the desired imidazole derivative . Another method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine at position 4 participates in nucleophilic substitution reactions. For example, in a modified Ullmann coupling, 5-methyl-1H-imidazol-4-amine reacts with aryl halides under palladium catalysis to form C–N bonds. A representative reaction involves:

-

Reagents : Aryl bromide, Pd(OAc)₂, Xantphos ligand, Cs₂CO₃

-

Conditions : Toluene, 110°C, 24 hours

-

Yield : ~60–75% for substituted aryl-imidazole derivatives .

This reactivity parallels observations in related imidazole amines, where the amine group acts as a nucleophile in cross-couplings or alkylations .

Condensation and Cyclization Reactions

The amine group engages in condensation with carbonyl compounds. For instance:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) under basic conditions to form imine intermediates, which cyclize into fused imidazole derivatives .

-

Schiff Base Formation : Forms stable Schiff bases with α-keto aldehydes, as demonstrated in the synthesis of bicyclic imidazolones under acidic conditions .

Acid-Base Behavior

The amine group (pKa ~6.8) undergoes protonation in acidic media, enhancing solubility in polar solvents. Deprotonation occurs in basic conditions, facilitating reactions such as:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to yield N-alkylated derivatives .

-

Acylation : Acetylated with acetic anhydride in DMF to produce N-acetyl-5-methyl-1H-imidazol-4-amine .

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the imidazole ring, yielding imidazolone derivatives. Over-oxidation can lead to ring cleavage .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a dihydroimidazole, though this is less common due to ring stability.

Metal-Complexation

The nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. These complexes are studied for catalytic applications in oxidation reactions .

Comparative Reactivity

Table 1: Reactivity Comparison with Analogous Imidazole Derivatives

科学的研究の応用

While the search results do not directly address the applications of "5-Methyl-1H-imidazol-4-amine," they do provide information on related compounds and the uses of imidazoles in general, which can help infer potential applications.

Imidazole and its Derivatives

General Properties: Imidazole is a planar, 5-membered ring structure soluble in water and other polar solvents . Imidazole-containing derivatives have garnered interest in medicinal chemistry and drug discovery .

Role in Biological Systems: Imidazole acts in catalytic processes within biological systems, particularly in the form of the histidine amino acid residue, accelerating biological reactions. It can act as an acid, nucleophilic, or basic catalyst .

Applications Imidazole is present in several chemical structures of pharmaceutical interest and is found in natural compounds with biological activity . Examples of applications for imidazole-based compounds include :

- Antibacterial

- Anti-inflammatory

- Antidiabetic

- Antiparasitic

- Antituberculosis

- Antifungal

- Antioxidant

- Antitumor

- Antimalarial

- Anticancer

- Antidepressant

Synthesis of Imidazole Derivatives

Various methods exist for synthesizing imidazole derivatives .

Disubstituted Imidazoles: Disubstituted imidazoles can be synthesized by cyclization of α-keto-aldehydes obtained from the oxidation of aryl methyl-ketones with selenium dioxide after treatment with ammonium acetate and ethanol . They can also be constructed from methyl ketones through metal-free acid-catalyzed oxidation and coupling with aldehydes in the presence of ammonium acetate .

2,4-Disubstituted Imidazoles: Amido-nitrile cyclization mediated by functionalized boronic acids can produce 2,4-disubstituted imidazoles .

Imidazol-4-ones: (4H)-Imidazol-4-ones are important scaffolds with a variety of applications, including medicine and agriculture .

Specific Imidazole Derivatives

5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine: This compound is an intermediate for preparing substituted pyrimidinylaminobenzamides, which can be used to treat certain neoplastic diseases, such as leukemia .

4-aroyl-5-methyl-1H-imidazol-2(3H)-one derivatives: These derivatives are enoxymone analogues synthesized from aryl methyl ketones via enaminones .

2-amino-1-(5-amino-1h-imidazol-4-yl)ethanone: This compound can be converted into the deaminase inhibitor (R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-D][1,3]diazepin-8-ol (pentostatin), which potentiates the activity of the antiviral agent, 9-(β-D-arabinofuranosyl)adenine .

1H-Imidazole-4-carboxamide, 5-methyl: This compound has biological activity, particularly antimicrobial and anticancer properties.

作用機序

The mechanism of action of 5-Methyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways .

類似化合物との比較

1-Methylimidazole: Similar in structure but lacks the amino group at the 4-position.

4-Methylimidazole: Differs by the position of the methyl group.

2-Methylimidazole: Has the methyl group at the 2-position instead of the 5-position.

Uniqueness: 5-Methyl-1H-imidazol-4-amine is unique due to the presence of both a methyl group at the 5-position and an amino group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields .

生物活性

5-Methyl-1H-imidazol-4-amine, a derivative of imidazole, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C4H8N4

- CAS Number : 25271-84-5

The compound features a methyl group at the 5-position of the imidazole ring, which influences its biological activity and interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against bacteria and fungi. For instance, studies have shown its activity against:

- Bacteria : Including strains of Escherichia coli and Staphylococcus aureus.

- Fungi : Effective against Candida albicans.

The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Mechanistically, it may exert its effects through the modulation of signaling pathways involved in cell proliferation and survival, notably by inhibiting specific kinases .

Case Studies

Several studies have explored the biological activity of this compound. Below is a summary table of key findings:

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for microbial metabolism and cancer cell survival.

- Receptor Modulation : It may interact with various receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative damage in cancer cells, promoting cell death.

特性

IUPAC Name |

5-methyl-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-4(5)7-2-6-3/h2H,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZKKIYWHYCKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515283 | |

| Record name | 5-Methyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25271-84-5 | |

| Record name | 5-Methyl-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。